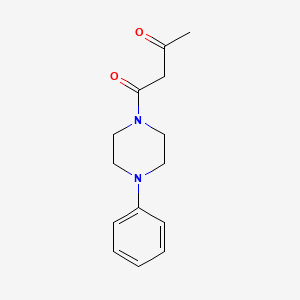

1-(4-Phenylpiperazin-1-yl)butane-1,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2O2 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

1-(4-phenylpiperazin-1-yl)butane-1,3-dione |

InChI |

InChI=1S/C14H18N2O2/c1-12(17)11-14(18)16-9-7-15(8-10-16)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 |

InChI Key |

QYHWWWNJUHBPKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)N1CCN(CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 4 Phenylpiperazin 1 Yl Butane 1,3 Dione and Its Analogues

Retrosynthetic Analysis of the 1-(4-Phenylpiperazin-1-yl)butane-1,3-dione Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthetic route. For 1-(4-phenylpiperazin-1-yl)butane-1,3-dione, the primary disconnection points are the amide bond and the carbon-carbon bonds within the dione (B5365651) fragment.

The most logical primary disconnection is at the amide C-N bond. This bond is formed between the piperazine (B1678402) nitrogen and a carbonyl group of the butane-1,3-dione moiety. This retrosynthetic step simplifies the target molecule into two key synthons: the nucleophilic 4-phenylpiperazine and an electrophilic butane-1,3-dione derivative. The corresponding real-world starting materials would be 1-phenylpiperazine (B188723) and an activated form of acetoacetic acid, such as diketene (B1670635), an acetoacetyl halide, or an acetoacetic ester.

A secondary disconnection can be envisioned within the butane-1,3-dione fragment itself. This fragment can be conceptually disassembled via a Claisen condensation retrosynthesis. This breaks the C2-C3 bond, leading to synthons representing an acetyl group (a C2 electrophile) and an acetate (B1210297) enolate (a C2 nucleophile). These can be traced back to starting materials like acetone (B3395972) and an ethyl acetate derivative, respectively. This analysis suggests that the dione portion can be constructed from simple, readily available precursors before being coupled with the phenylpiperazine moiety.

Classical and Modern Approaches for Butane-1,3-dione Synthesis

The butane-1,3-dione structural motif is a classic feature in organic chemistry, and its synthesis can be achieved through various established and modern methods.

Classical Approaches: The most common and classical method for synthesizing β-dicarbonyl compounds, including butane-1,3-dione derivatives, is the Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with a ketone or another ester. For instance, the synthesis of 1-phenylbutane-1,3-dione is achieved by reacting ethyl acetoacetate (B1235776) with acetophenone (B1666503) in the presence of a strong base like sodium ethoxide. researchgate.net Similarly, other substituted diones can be prepared by reacting a suitable methyl carboxylate with acetone.

Modern Approaches: More recent synthetic strategies offer alternative pathways, often providing better control and applicability to more complex substrates.

Friedel-Crafts Acylation: This method can be used to introduce the dione moiety onto an aromatic ring. For example, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (B26177) is prepared via a multi-step process that concludes with a Friedel-Crafts acylation of toluene (B28343) with a trifluoro-oxo-butanoyl chloride intermediate. google.com

Photoredox Catalysis: This cutting-edge technique uses light to drive chemical reactions. It has been applied to the synthesis of 1,4-dicarbonyl compounds, providing a novel route that can be adapted for 1,3-dione synthesis under mild conditions. rsc.org

Multi-step Sequences: Some syntheses involve sequential reactions to build the dione functionality. One such method involves the acylation of benzene, followed by bromination, substitution to form an α-hydroxyketone, and subsequent oxidation to yield the 1,2-dione, which can be a precursor to the 1,3-dione isomer. researchgate.net

Table 1: Selected Synthetic Methods for Butane-1,3-dione Analogues

Product Key Reactants Method Reference 1-Phenylbutane-1,3-dione Ethyl acetoacetate, Acetophenone Claisen Condensation researchgate.net 1-(Pyridin-3-yl)butane-1,3-dione Methylpyridine-3-carboxylate, Acetone Claisen-type Condensation 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione 4,4,4-Trifluoro-3-oxo-butanoyl chloride, Toluene Friedel-Crafts Acylation 1-Phenyl-4-(p-tolyl)butane-1,4-dione α-Bromoacetophenone, p-Methylstyrene Photoredox Catalysis nih.gov

Derivatization Techniques for the 4-Phenylpiperazine Moiety

The 4-phenylpiperazine moiety can be modified to create a diverse range of analogues. Derivatization can occur at two main sites: the second nitrogen atom of the piperazine ring or the phenyl ring itself.

N-Alkylation/N-Acylation: The secondary amine of the piperazine ring is nucleophilic and can readily react with various electrophiles. This is the key reaction for attaching the butane-1,3-dione side chain. researchgate.net It can also be used to introduce other functionalities. For example, reaction with alkyl halides or other electrophilic reagents can generate a library of N-substituted derivatives. nih.gov

Substitution on the Phenyl Ring: The phenyl group can be substituted to modulate the electronic and steric properties of the molecule. A study of 13 different derivatives of 1-phenylpiperazine showed that aliphatic substitutions on the phenyl ring, such as a methyl group, can be introduced to create analogues with differing properties. nih.gov

Analytical Derivatization: For analytical purposes, piperazine and its derivatives can be reacted with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form UV-active derivatives, which facilitates their detection by HPLC-UV. jocpr.comresearchgate.net This highlights the reactivity of the piperazine nitrogen and its availability for forming new covalent bonds.

Table 2: Examples of Derivatization Reactions for the Phenylpiperazine Moiety

Starting Moiety Reagent Type of Derivatization Resulting Structure Feature Reference Piperazine 4-Chloro-7-nitrobenzofuran (NBD-Cl) Nucleophilic Aromatic Substitution N-substituted UV-active tag [5, 10] 1-Phenylpiperazine Various (e.g., propyl bromide) N-Alkylation N-propyl-4-phenylpiperazine jocpr.com 1-Phenylpiperazine Various (e.g., starting with 4-methylaniline) Synthesis from substituted aniline 1-(4-Methylphenyl)piperazine nih.gov Piperazine 4-(1H-indol-3-yl)butanoyl carbonate N-Acylation N-acylated piperazine

Optimized Synthetic Pathways for 1-(4-Phenylpiperazin-1-yl)butane-1,3-dione

The most direct synthesis of the title compound involves the formation of an amide bond between the 1-phenylpiperazine core and a butane-1,3-dione precursor.

Reaction Conditions and Catalysis (e.g., using N-phenylpiperazine and tert-butyl acetoacetate)

The synthesis is typically an acylation reaction. A common and effective method involves reacting 1-phenylpiperazine with an acetoacetylating agent. While the direct reaction with tert-butyl acetoacetate is plausible, often a more reactive precursor is used, such as diketene or an acetoacetyl chloride.

A representative procedure would involve the dropwise addition of an acetoacetylating agent to a solution of 1-phenylpiperazine in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the acidic byproduct (e.g., HCl if an acid chloride is used). The reaction of piperazines with activated acyl compounds, such as acyl carbonates, proceeds to form the desired amide. researchgate.net The reaction with tert-butyl acetoacetate would likely be a direct amidation, which may require elevated temperatures to drive the reaction to completion by removing the tert-butanol (B103910) byproduct. Catalysis is generally not required for the reaction with highly reactive acylating agents, but Lewis acids could potentially be used to activate less reactive esters.

Purification and Isolation Methodologies

Following the reaction, the crude product must be isolated and purified. Standard methodologies include:

Aqueous Workup: The reaction mixture is typically first treated with water or a mild aqueous acid/base to remove unreacted starting materials, the base catalyst, and water-soluble byproducts. The organic product is then extracted into an immiscible organic solvent like ethyl acetate or dichloromethane.

Chromatography: The most common method for purifying compounds of this type is flash column chromatography on silica (B1680970) gel. A gradient of solvents, such as hexane (B92381) and ethyl acetate, is used to elute the components of the mixture, allowing for the isolation of the pure product. rsc.org

Recrystallization: If the product is a stable solid, recrystallization is an effective final purification step. The crude solid is dissolved in a minimum amount of a hot solvent (e.g., ethanol) and allowed to cool slowly, causing the pure product to crystallize out, leaving impurities behind in the solution. researchgate.net

Parallel Synthesis and Combinatorial Chemistry Approaches for Structural Diversity

To explore the chemical space around the 1-(4-phenylpiperazin-1-yl)butane-1,3-dione scaffold, modern high-throughput synthesis techniques can be employed.

Parallel Synthesis: This approach involves conducting multiple, separate reactions simultaneously to quickly generate a library of related compounds. A facile route for the parallel synthesis of 1-phenyl-piperazine-2,6-dione analogues has been developed, which could be adapted for the target molecule. nih.gov This methodology allows for the rapid creation of a library by varying the substituents on either the phenylpiperazine or the dione fragments in each well of a multi-well plate. nih.gov

Combinatorial Chemistry: This technique allows for the synthesis of a large number of compounds in a single process. Fragment-based dynamic combinatorial chemistry (DCC) is a powerful tool where a library of building blocks (fragments) is allowed to react reversibly. nih.gov The addition of a biological target can shift the equilibrium to favor the formation and amplification of the best-binding compound. nih.gov This approach could be used with a library of substituted phenylpiperazines and various β-keto esters to rapidly identify analogues with high affinity for a specific target protein. Furthermore, the use of continuous-flow microreactors can facilitate the rapid and efficient synthesis of compound libraries for screening. researchgate.net

Structure Activity Relationship Sar Investigations of 1 4 Phenylpiperazin 1 Yl Butane 1,3 Dione Derivatives

Impact of Substitutions on the Phenyl Ring of the Piperazine (B1678402) Moiety

The phenyl ring of the piperazine moiety is a critical component for molecular recognition and binding to various biological targets. Altering the substitution pattern on this aromatic ring can significantly impact the potency and selectivity of the derivatives.

The introduction of substituents on the phenyl ring can modulate the electronic properties and lipophilicity of the entire molecule. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been explored to understand their effect on biological activity. For instance, in related N-arylpiperazine series, the nature and position of the substituent on the phenyl ring have been shown to be fundamental for activity.

Studies on similar scaffolds have shown that the introduction of a fluorine atom, a small and highly electronegative EWG, at the para-position of the phenyl ring can be particularly beneficial for activity. This is a common strategy in medicinal chemistry to enhance binding affinity and improve metabolic stability. In some series of phenylpiperazine derivatives, this substitution has led to the most potent compounds. Conversely, moving the same substituent to the ortho or meta position can lead to a decrease in potency. The replacement of fluorine with other halogens like chlorine or iodine at the same position has also been shown to dramatically decrease activity in some cases, highlighting the specific role of the fluorine atom.

The presence of hydroxyl or primary amine groups on the phenyl ring has been found to increase toxicity in some phenylpiperazine derivatives, while aliphatic substitutions have resulted in comparable efficacy and toxicity profiles to the unsubstituted parent compound. researchgate.net This suggests that while some polarity can be tolerated, excessive hydrogen bonding capacity might lead to off-target effects.

The following table summarizes the general impact of phenyl ring substitutions on the activity of phenylpiperazine derivatives, which can be extrapolated to the 1-(4-phenylpiperazin-1-yl)butane-1,3-dione series.

| Substitution Type | Position | General Effect on Activity |

| Electron-Withdrawing (e.g., -F, -Cl, -CF3) | para | Often increases potency |

| meta | Variable, can be beneficial | |

| ortho | Often decreases potency | |

| Electron-Donating (e.g., -CH3, -OCH3) | para/meta | Variable, can be beneficial |

| Hydrophilic (e.g., -OH, -NH2) | Any | May increase toxicity |

| Aliphatic (e.g., -CH3) | Any | Generally well-tolerated |

Modulation of the Butane-1,3-dione Scaffold: Exploring Substituent Effects

The versatility of the 1,3-dione system is partly due to its keto-enol tautomerism, which allows it to act as both a hydrogen bond donor and acceptor. The presence of the two carbonyl groups and the active methylene (B1212753) group provides multiple sites for chemical modification.

While specific SAR studies on the butane-1,3-dione part of 1-(4-phenylpiperazin-1-yl)butane-1,3-dione are not extensively documented in publicly available literature, general principles from related compounds containing a β-diketone moiety can be applied. For instance, introducing substituents on the methylene carbon (C2) of the butane-1,3-dione chain can introduce steric bulk and alter the molecule's conformation. This can be a strategy to improve selectivity for a particular biological target.

The table below outlines potential modifications on the butane-1,3-dione scaffold and their predicted impact on the molecule's properties.

| Modification | Predicted Impact |

| Substitution at C2 | Introduction of steric bulk, potential for improved selectivity |

| Replacement of a carbonyl group | Altered hydrogen bonding capacity and polarity |

| Cyclization of the dione (B5365651) moiety | Increased rigidity, defined conformation |

Influence of Linker Region Modifications on Biological Profiles

The linker region, in this case, the butane-1,3-dione scaffold, plays a crucial role in positioning the phenylpiperazine moiety for optimal interaction with its biological target. Modifications to the length, rigidity, and chemical nature of this linker can have a profound impact on the biological activity of the derivatives. nih.gov

In various classes of phenylpiperazine-containing drugs, the length of the linker has been shown to be a critical determinant of potency. For instance, in some series, a one-carbon linker between the piperazine nitrogen and an aromatic ring increases activity, while a two-carbon linker leads to a tenfold decrease in biological activity. This highlights the importance of the spatial arrangement of the key pharmacophoric features.

Increasing the rigidity of the linker by incorporating cyclic structures or double bonds can also be a successful strategy to enhance activity. A more rigid linker can reduce the entropic penalty upon binding to the target, leading to a higher binding affinity. For example, incorporating the piperazine into a more complex, rigid polycyclic structure is a strategy used in the design of some CNS drugs. nih.gov

The chemical nature of the linker is also important. Introducing heteroatoms, such as oxygen or nitrogen, can alter the linker's polarity and hydrogen bonding capabilities. For example, maleimide (B117702) linkers incorporating a piperazine motif have been shown to dramatically increase the aqueous solubility of drug conjugates. nih.gov

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can dictate its interaction with chiral biological macromolecules such as receptors and enzymes. While 1-(4-phenylpiperazin-1-yl)butane-1,3-dione itself is an achiral molecule, the introduction of substituents on either the phenylpiperazine moiety or the butane-1,3-dione scaffold can create chiral centers, leading to the existence of enantiomers or diastereomers.

In many cases, the biological activity of a chiral drug resides primarily in one of its enantiomers, known as the eutomer, while the other enantiomer, the distomer, may be less active, inactive, or even contribute to undesirable side effects. Therefore, the investigation of the stereochemical aspects of bioactive molecules is crucial.

For instance, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers displayed significantly stronger analgesic activity than their R-(-) counterparts. This demonstrates a clear enantioselectivity in their biological action.

The synthesis of single enantiomers or the separation of racemic mixtures is often a critical step in the development of chiral drugs. This allows for the evaluation of the pharmacological profile of each stereoisomer individually, leading to a better understanding of the SAR and potentially resulting in drugs with improved therapeutic indices.

Pharmacological and Biological Activity Profiling of 1 4 Phenylpiperazin 1 Yl Butane 1,3 Dione

In Vitro Receptor Binding and Functional Assays

The phenylpiperazine core is a privileged scaffold in medicinal chemistry, known to interact with various G-protein coupled receptors (GPCRs), particularly serotonin (B10506) and dopamine (B1211576) receptors. The nature and position of substituents on the phenyl ring, as well as the composition of the substituent at the N4-position of the piperazine (B1678402) ring, significantly modulate the affinity and selectivity for these receptors.

Phenylpiperazine derivatives are widely recognized for their interaction with serotonin receptors. The affinity for different 5-HT receptor subtypes is largely dictated by the substitution pattern on the phenyl ring and the nature of the side chain attached to the piperazine nitrogen.

For the 5-HT1A receptor , long-chain arylpiperazines (LCAPs) often exhibit high affinity. The presence of a methoxy group at the ortho position of the phenyl ring is a common feature in high-affinity 5-HT1A receptor ligands. nih.govuniba.it The length of the alkyl chain separating the piperazine ring from a terminal moiety also plays a crucial role, with butyl chains often being optimal. researchgate.net Given that 1-(4-phenylpiperazin-1-yl)butane-1,3-dione possesses an unsubstituted phenyl ring and a butane-1,3-dione moiety, its affinity for the 5-HT1A receptor may be moderate.

Regarding the 5-HT2A receptor , many phenylpiperazine derivatives act as antagonists. mdpi.com The affinity for this receptor can be influenced by the terminal fragment of the N4-substituent. uniba.itacs.org For instance, certain heterocyclic terminal groups can enhance 5-HT2A affinity. The butane-1,3-dione moiety in the target compound is a flexible chain, and its interaction with the receptor is not readily predictable without experimental data. However, based on general SAR, some level of interaction with the 5-HT2A receptor is plausible.

The 5-HT6 and 5-HT7 receptors are also targets for arylpiperazine compounds. High affinity for the 5-HT7 receptor has been observed in derivatives with extended N4-substituents. nih.gov The affinity for 5-HT7 receptors appears to be tolerant of various structural modifications in the terminal part of the N4-substituent. acs.org

| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) |

|---|---|---|---|

| 1-(2-Methoxyphenyl)piperazine derivative | 3.77 | >1000 | 6.69 |

| 7-[3-(4-Phenyl-1-piperazinyl)propoxy]coumarin | nanomolar range | - | - |

| Arylpiperazine derivative with tetramethylene spacer | 23.9 | 39.4 | 45.0 |

The phenylpiperazine scaffold is a well-established component of ligands targeting dopamine D2-like receptors (D2, D3, and D4).

For the D2 and D3 receptors , N-phenylpiperazine derivatives have been extensively studied. nih.gov Many of these compounds exhibit a preference for the D3 receptor over the D2 receptor. nih.govmdpi.com The selectivity is often governed by the nature of the substituent on the phenyl ring and the structure of the N4-side chain. For example, a 2,3-dichloro substitution on the phenyl ring combined with an aryl amide at the end of a butyl chain can confer high D3 affinity and selectivity. acs.org The unsubstituted phenyl ring in 1-(4-phenylpiperazin-1-yl)butane-1,3-dione might result in a more balanced D2/D3 affinity profile compared to highly selective D3 ligands. The butane-1,3-dione side chain represents a less explored terminal group in the context of D2/D3 receptor affinity.

Regarding the D4 receptor , the affinity of phenylpiperazine derivatives can be significant, although it is often lower than for D2 and D3 receptors. mdpi.com

| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |

|---|---|---|---|

| WC-10 (a 2-methoxyphenylpiperazine derivative) | - | nanomolar affinity | - |

| 7-[3-(4-Phenyl-1-piperazinyl)propoxy]coumarin | nanomolar range | nanomolar range | - |

| N-phenylpiperazine benzamide derivative | >1500 | 0.2 | >1500 |

Phenylpiperazine derivatives have been reported to interact with other neurotransmitter systems, including adrenergic receptors. This cross-reactivity is a common feature of this chemical class and would need to be experimentally determined for 1-(4-phenylpiperazin-1-yl)butane-1,3-dione.

Enzyme Inhibition Studies

The potential for phenylpiperazine-containing compounds to inhibit enzymes, particularly those involved in neurotransmitter metabolism, has been an area of research interest.

Some arylpiperazine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

| Compound Class | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| Piperazine derivatives | AChE | 4.59-6.48 µM |

| Piperazine derivatives | BChE | 4.85-8.35 µM |

| Arylisoxazole-phenylpiperazine derivative | AChE | 21.85 µM |

| Phthalimide-piperazine derivative | AChE | 16.42 µM |

The butane-1,3-dione moiety is a beta-dicarbonyl group, which can potentially act as a chelator for metal ions. This could be relevant for enzymes that have metal cofactors. However, specific studies on the interaction of 1-(4-phenylpiperazin-1-yl)butane-1,3-dione with such enzymes are not available.

Disclaimer: The pharmacological profile presented here for 1-(4-phenylpiperazin-1-yl)butane-1,3-dione is speculative and based on the known structure-activity relationships of the broader class of phenylpiperazine derivatives. Experimental validation is necessary to confirm these potential biological activities.

Antimicrobial Activity Assessment (In Vitro)

The N-arylpiperazine scaffold is a recurring motif in compounds investigated for their antimicrobial properties. These derivatives have demonstrated activity against a variety of bacterial and fungal pathogens.

Antibacterial Spectrum and Mechanisms

Substituted piperazine derivatives have shown significant in vitro activity against both Gram-positive and Gram-negative bacteria. Studies on various N-arylpiperazine analogs have reported antibacterial efficacy against strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The mechanism of action for these compounds is not always fully elucidated but is thought to involve the disruption of bacterial cell membrane integrity or the inhibition of essential enzymes. The lipophilicity and electronic properties of the substituents on the phenyl ring and the piperazine nitrogen have been shown to play a crucial role in the antibacterial potency of these derivatives.

Table 1: In Vitro Antibacterial Activity of Selected Phenylpiperazine Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| Cinnamyl derivatives of arylpiperazine | S. aureus | 12.5 - 50 | researchgate.net |

| Cinnamyl derivatives of arylpiperazine | P. aeruginosa | 25 - 100 | researchgate.net |

| N-arylpiperazine derivatives | M. kansasii | >10 µM (IC50) | mdpi.com |

| Substituted Piperazine Derivatives | S. aureus | Not Specified | nih.gov |

| Substituted Piperazine Derivatives | P. aeruginosa | Not Specified | nih.gov |

| Substituted Piperazine Derivatives | E. coli | Not Specified | nih.gov |

Antifungal Efficacy

The antifungal potential of phenylpiperazine derivatives has also been explored. Research indicates that certain structural features can confer significant activity against various fungal species. For instance, some N-arylpiperazine compounds have been shown to inhibit lanosterol 14α-demethylase, an essential enzyme in fungal ergosterol biosynthesis. This mechanism is a common target for azole antifungal drugs. The position and nature of substituents on the aryl ring have been found to influence the antifungal spectrum and potency. While some synthesized piperazine derivatives have demonstrated significant antibacterial activity, they have generally been found to be less active against the fungal strains they were tested against nih.gov.

Table 2: In Vitro Antifungal Activity of Selected Phenylpiperazine Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| N-arylpiperazine derivatives | Candida albicans | CYP51 Inhibition | mdpi.com |

| Substituted Piperazine Derivatives | Aspergillus fumigatus | Less Active | nih.gov |

| Substituted Piperazine Derivatives | Aspergillus flavus | Less Active | nih.gov |

| Substituted Piperazine Derivatives | Aspergillus niger | Less Active | nih.gov |

Antiviral Activity Evaluation (In Vitro Models)

The phenylpiperazine moiety is a key pharmacophore in the development of various antiviral agents, including those targeting human immunodeficiency virus (HIV).

Broad-Spectrum Antiviral Potential

Derivatives of piperazine have been investigated for a wide range of antiviral activities. The structural versatility of the piperazine scaffold allows for modifications that can lead to compounds with activity against different types of viruses. The incorporation of the piperazine ring into larger, more complex molecules has been a strategy in the design of broad-spectrum antiviral agents.

Specific Viral Target Investigations (e.g., HIV-1, CVB-2, HSV-1)

The phenylpiperazine group is a known constituent of several anti-HIV agents. These compounds can act through various mechanisms, including the inhibition of viral entry or replication. For instance, some N-arylpiperazines have been identified as CCR5 antagonists, which block the entry of HIV-1 into host cells. While direct antiviral data for 1-(4-phenylpiperazin-1-yl)butane-1,3-dione is not available, the established anti-HIV activity of other phenylpiperazine-containing molecules underscores the potential of this chemical class in antiviral drug discovery.

Antineoplastic and Cytotoxic Activity in Cancer Cell Lines (In Vitro)

The cytotoxic potential of phenylpiperazine derivatives against various cancer cell lines has been an active area of research. These compounds have demonstrated the ability to inhibit the proliferation of cancer cells, suggesting their potential as templates for the development of new anticancer drugs.

In vitro screening of N-arylpiperazine derivatives against a human monocytic leukemia THP-1 cell line indicated a low antiproliferative or cytotoxic effect, with IC50 values greater than 10 μM mdpi.com. This suggests a potential for some derivatives to be selectively antimicrobial without being highly toxic to human cells. Other studies have synthesized azole-containing piperazine derivatives and evaluated their cytotoxic activities, highlighting the ongoing investigation into the anticancer properties of this class of compounds ijbpas.com.

Table 3: In Vitro Cytotoxic Activity of Selected Phenylpiperazine Derivatives

| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| N-arylpiperazine derivatives | Human Monocytic Leukemia (THP-1) | > 10 µM | mdpi.com |

| Azole-containing piperazine derivatives | Various Cancer Cell Lines | Under Evaluation | ijbpas.com |

Cell Proliferation and Viability Assays

While specific studies detailing the effects of 1-(4-phenylpiperazin-1-yl)butane-1,3-dione on cell proliferation and viability are not extensively documented, the evaluation of such properties is a standard procedure in pharmacological profiling. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test are commonly employed to assess the cytotoxic effects of new chemical entities. nih.govmdpi.com These assays measure the metabolic activity of cells, which serves as an indicator of cell viability. nih.gov For instance, research on other novel piperazine conjugates has utilized the MTT assay to screen for cytotoxic activity against various cancer cell lines, identifying compounds with potent effects. rsc.org Such studies provide a methodological framework for how the viability effects of 1-(4-phenylpiperazin-1-yl)butane-1,3-dione would be investigated.

Apoptosis and Cell Cycle Modulation Studies

Investigations into how a compound affects programmed cell death (apoptosis) and the cell division cycle are critical for understanding its mechanism of action, particularly in cancer research. Techniques such as flow cytometry are used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify apoptotic cells. mdpi.comnih.gov Studies on other piperazine-containing molecules have demonstrated the ability to induce apoptosis and cause cell cycle arrest, often at the G1 or G2/M phase. mdpi.comrsc.org For example, a piperazine derivative was shown to induce apoptosis in benign prostatic hyperplasia cells, an effect that was explored through RNA-Seq analysis to identify the underlying genetic pathways. nih.gov These approaches would be directly applicable to characterizing the specific effects of 1-(4-phenylpiperazin-1-yl)butane-1,3-dione on cell fate.

Investigations in Neurological Models (Preclinical In Vitro/In Vivo)

The phenylpiperazine scaffold is a well-known pharmacophore in neuropharmacology. Consequently, derivatives are frequently evaluated in preclinical models for central nervous system (CNS) activity.

Anticonvulsant and Antiseizure Activity (In Vitro and Animal Models)

Compounds structurally related to 1-(4-phenylpiperazin-1-yl)butane-1,3-dione, particularly those incorporating a pyrrolidine-2,5-dione ring, have been a focus of anticonvulsant research. nih.govnih.govmdpi.com These analogues are typically evaluated in standard preclinical models of epilepsy, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which represent generalized tonic-clonic and absence seizures, respectively. nih.govnih.gov The 6 Hz psychomotor seizure test is also used to identify compounds effective against therapy-resistant seizures. mdpi.commdpi.com Research has shown that certain N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of pyrrolidine-2,5-dione exhibit significant anticonvulsant activity in these models. nih.govnih.gov The mechanism for some of these related compounds involves the modulation of neuronal voltage-sensitive sodium and calcium channels. nih.gov

Table 1: Anticonvulsant Activity of a Representative Pyrrolidine-2,5-dione Derivative in Animal Models This table presents data for a structurally related compound to illustrate typical research findings in this area.

| Test Model | Compound | Efficacious Dose (ED₅₀) | Protective Index (PI) |

| Maximal Electroshock (MES) | Compound 6 ¹ | 68.30 mg/kg | >5.86 |

| 6 Hz Seizure Test (32mA) | Compound 6 ¹ | 35.80 mg/kg | >11.17 |

¹Compound 6 is 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, a related arylpiperazine derivative. Data sourced from studies on analogous compounds. mdpi.com

Antinociceptive Effects (Animal Models)

Antiseizure drugs are often repurposed for the treatment of neuropathic pain. mdpi.com Accordingly, novel compounds with anticonvulsant potential are frequently assessed for antinociceptive (pain-relieving) properties. nih.govmdpi.com Standard preclinical assessments include the hot plate test for thermal pain and the formalin or writhing tests for inflammatory and visceral pain. mdpi.comnih.govnih.gov Studies on pyrrolidine-2,5-dione derivatives have demonstrated significant antinociceptive effects in the formalin test and in models of oxaliplatin-induced neuropathic pain. mdpi.commdpi.com The activity of these compounds highlights the potential for the broader class of molecules, including 1-(4-phenylpiperazin-1-yl)butane-1,3-dione, to modulate pain pathways.

Neurotransmitter Level Modulation (e.g., Glutamate, GABA)

The balance between the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) is fundamental to CNS function. elifesciences.org Many neurological disorders involve a disruption of this balance. Phenylpiperazine derivatives have been investigated for their ability to modulate glutamatergic and GABAergic systems. For example, some compounds act as positive allosteric modulators of metabotropic glutamate receptors, enhancing glutamate signaling. nih.gov Conversely, others may interact with GABA-A receptors. nih.gov The precise impact of 1-(4-phenylpiperazin-1-yl)butane-1,3-dione on glutamate and GABA levels or receptor function would require specific investigation, but its structural motifs suggest that such interactions are plausible.

Membrane Permeability and Blood-Brain Barrier Penetration Studies (In Vitro/Ex Vivo)

For a compound to be effective in the CNS, it must first cross the highly selective blood-brain barrier (BBB). nih.gov The ability of a molecule to penetrate the BBB is largely dependent on factors like its lipophilicity, molecular size, and ability to be transported across the membrane. nih.govbanglajol.info

The N-phenylpiperazine fragment is common in CNS-active drugs, and its influence on BBB permeability has been studied. banglajol.info In silico and in vitro models are used to predict a compound's potential to enter the brain. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is a high-throughput in vitro method used to predict passive, transcellular permeability across the BBB. researchgate.net This assay measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. researchgate.net The results are used to classify compounds as having high or low probability of BBB penetration. researchgate.net Such assays are essential early-stage evaluations for any compound, like 1-(4-phenylpiperazin-1-yl)butane-1,3-dione, being considered for neurological applications. mdpi.comnih.gov

Table 2: Interpretation of PAMPA-BBB Assay Results for CNS Drug Candidates

| Permeability (Pe) (x 10⁻⁶ cm/s) | Predicted BBB Penetration | Interpretation |

| > 4.0 | High | CNS active |

| 2.0 - 4.0 | Medium | CNS active (variable) |

| < 2.0 | Low | CNS inactive (unlikely to cross BBB) |

This table provides a general framework for interpreting PAMPA-BBB data based on established methodologies. researchgate.net

Molecular Interactions and Target Identification for 1 4 Phenylpiperazin 1 Yl Butane 1,3 Dione

Identification of Key Biological Targets

The phenylpiperazine moiety is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, primarily within the central nervous system (CNS). This promiscuity suggests that 1-(4-phenylpiperazin-1-yl)butane-1,3-dione could exhibit affinity for several receptor families.

Adrenergic Receptors: N-phenylpiperazine derivatives are widely recognized for their interaction with α-adrenoceptors. rsc.org Specifically, they have been developed as potent ligands for α1-adrenoceptor subtypes (α1A, α1B, α1D), often acting as antagonists. rsc.org This interaction is a cornerstone of the cardiovascular effects seen with some drugs in this class.

Serotonin (B10506) Receptors: The phenylpiperazine core is integral to many drugs targeting serotonergic (5-HT) systems. drugs.commdpi.com These compounds can act as agonists or antagonists at various 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2C. Phenylpiperazine antidepressants, for instance, function as 5-HT2 receptor blockers and/or serotonin reuptake inhibitors. drugs.com

Dopamine (B1211576) Receptors: Derivatives of phenylpiperazine have been designed as selective ligands for dopamine receptor subtypes, particularly D2 and D3. nih.gov Research has focused on developing D3-selective ligands for potential therapeutic use in conditions like Parkinson's disease and substance use disorders. nih.gov

Monoamine Transporters: The parent compound, 1-phenylpiperazine (B188723), is a monoamine releasing agent with activity at the norepinephrine (B1679862) transporter (NET), serotonin transporter (SERT), and to a lesser extent, the dopamine transporter (DAT). wikipedia.orgnih.gov This suggests a potential for 1-(4-phenylpiperazin-1-yl)butane-1,3-dione to modulate monoaminergic neurotransmission.

Other Potential Targets: The butane-1,3-dione moiety, a type of β-diketone, possesses metal-chelating properties. This is exemplified by related structures like cyclohexane-1,3-dione derivatives, which can inhibit metalloenzymes such as 4-hydroxyphenylpyruvate dioxygenase by chelating the ferrous ion in the active site. mdpi.com While speculative, this suggests the dione (B5365651) portion of the molecule could potentially interact with metalloproteins. Furthermore, various derivatives of related 1,3-diones have shown potential as anticancer and antimicrobial agents. mdpi.comacs.orgmdpi.com

Table 1: Potential Biological Targets Based on the Phenylpiperazine Scaffold

| Target Class | Specific Examples | Potential Action |

| Adrenergic Receptors | α1A, α1B, α1D | Antagonist |

| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT2C | Agonist or Antagonist |

| Dopamine Receptors | D2, D3 | Ligand/Antagonist |

| Monoamine Transporters | NET, SERT, DAT | Releasing Agent/Inhibitor |

| Other Receptors | Growth Hormone Secretagogue Receptor | Agonist |

Ligand-Receptor Interaction Dynamics

The binding of phenylpiperazine derivatives to their receptors is typically governed by a combination of forces. Molecular docking studies of N-phenylpiperazine compounds with the α1A-adrenoceptor have highlighted the importance of hydrogen bonds and electrostatic forces for stable binding. rsc.org Key interactions were identified with specific amino acid residues such as Asp106, Gln177, Ser188, Ser192, and Phe193. rsc.org The binding affinity is influenced by the functional groups on the ligand, including the ionizable piperazine (B1678402) nitrogen, hydrogen bond acceptors, and hydrophobic moieties. rsc.org

For 1-(4-phenylpiperazin-1-yl)butane-1,3-dione, it can be hypothesized that the terminal phenyl group and the piperazine ring would engage in hydrophobic and aromatic interactions within a receptor's binding pocket. The nitrogen atoms of the piperazine ring are likely key hydrogen bond acceptors or could be protonated, forming ionic bonds. The flexible butane-1,3-dione linker would allow the molecule to adopt a conformation that optimizes these interactions.

Allosteric Modulation and Orthosteric Binding Mechanisms

Phenylpiperazine derivatives predominantly act as orthosteric ligands, meaning they bind to the primary, endogenous ligand binding site of a receptor. Their competition with native neurotransmitters like norepinephrine, serotonin, and dopamine at their respective receptors is characteristic of orthosteric binding.

However, the development of bitopic ligands from this scaffold has been explored, particularly for dopamine receptors. nih.gov A bitopic ligand simultaneously engages the orthosteric binding site and a secondary, allosteric site. In the case of certain N-phenylpiperazine analogs, the phenylpiperazine moiety occupies the orthosteric pocket of the D3 receptor, while an extended part of the molecule interacts with a unique secondary binding pocket, contributing to high affinity and selectivity. nih.gov Given the structure of 1-(4-phenylpiperazin-1-yl)butane-1,3-dione with its distinct phenylpiperazine head and dione tail, the potential for bitopic binding at certain receptors cannot be ruled out, though this remains speculative without experimental evidence.

Off-Target Activity Profiling

The inherent ability of the phenylpiperazine scaffold to bind to multiple receptor types creates a high potential for off-target activities. A compound designed for a specific adrenergic receptor might also exhibit significant affinity for serotonergic or dopaminergic receptors. rsc.orgdrugs.comnih.gov

For example, studies on N-phenylpiperazine benzamides developed as D3 dopamine receptor ligands frequently screen for activity at the 5-HT1A receptor, as it is a common off-target site for this chemical class. nih.gov Similarly, the broad activity of 1-phenylpiperazine as a releasing agent for serotonin, norepinephrine, and dopamine demonstrates the potential for a wide range of effects on the monoaminergic system. wikipedia.org Therefore, a comprehensive off-target screening for 1-(4-phenylpiperazin-1-yl)butane-1,3-dione would be essential to determine its selectivity profile and would likely include a panel of aminergic G-protein coupled receptors and transporters.

Computational Chemistry and Molecular Modeling of 1 4 Phenylpiperazin 1 Yl Butane 1,3 Dione

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (the small molecule) into the binding site of a target protein. For phenylpiperazine derivatives, molecular docking studies have been instrumental in identifying potential biological targets and understanding key binding interactions.

While specific docking studies on 1-(4-phenylpiperazin-1-yl)butane-1,3-dione are not extensively reported in publicly available literature, research on analogous structures provides significant insights. For instance, molecular docking of phenylpiperazine derivatives has been performed against various receptors, including the α1A-adrenoceptor and the androgen receptor. nih.govnih.gov These studies have revealed that the phenylpiperazine moiety often engages in crucial hydrophobic and aromatic interactions within the receptor's binding pocket.

In a hypothetical docking study of 1-(4-phenylpiperazin-1-yl)butane-1,3-dione, one would anticipate the phenyl ring to form π-π stacking or hydrophobic interactions with aromatic residues of the target protein. The piperazine (B1678402) ring, with its nitrogen atoms, can act as a hydrogen bond acceptor or be involved in electrostatic interactions. The butane-1,3-dione tail offers additional points for hydrogen bonding and polar interactions. The outcomes of such simulations are typically quantified by a docking score, which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction.

Table 1: Hypothetical Molecular Docking Results for 1-(4-Phenylpiperazin-1-yl)butane-1,3-dione with a Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | PHE 321, LEU 250, ASP 340 |

| Types of Interactions | π-π stacking, Hydrophobic, Hydrogen bond |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the conformational dynamics of a molecule over time. This technique is crucial for understanding how a ligand adapts its shape upon binding to a receptor and for assessing the stability of the ligand-protein complex.

For phenylpiperazine derivatives, MD simulations have been employed to study their behavior in biological environments. For example, simulations have been used to investigate the binding and energetics of phenyl-piperazine scaffolds as eIF4A1 ATP-competitive inhibitors. nih.gov Another study utilized MD simulations to confirm the stability of phenyl- and 1-benzhydrylpiperazine (B193184) derivatives within the active site of monoamine oxidase (MAO). nih.gov These simulations, often run for nanoseconds to microseconds, track the atomic movements and can reveal important conformational changes that are not apparent from static docking poses.

An MD simulation of 1-(4-Phenylpiperazin-1-yl)butane-1,3-dione, both in solution and within a protein binding site, would illuminate its conformational landscape. Key parameters to analyze would include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the analysis of dihedral angles to characterize the orientation of the phenyl and butane-1,3-dione substituents relative to the piperazine ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a correlation between calculated molecular descriptors and the experimentally determined activity of a series of compounds.

QSAR studies on phenylpiperazine derivatives have been conducted to predict their anti-proliferative activity against cancer cell lines and other biological activities. nih.gov These studies typically involve calculating a wide range of descriptors, such as electronic, steric, and hydrophobic parameters. By identifying the descriptors that are most influential on the activity, QSAR models can guide the design of new, more potent analogs.

For 1-(4-Phenylpiperazin-1-yl)butane-1,3-dione, a QSAR study would involve synthesizing and testing a series of related compounds with variations in the phenyl ring or the dione (B5365651) chain. The resulting data would be used to build a predictive model. For instance, a hypothetical QSAR equation might look like:

pIC50 = 0.5 * LogP - 0.2 * TPSA + 1.5 * (presence of electron-withdrawing group on phenyl ring) + C

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the lipophilicity, and TPSA is the topological polar surface area.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a particular biological effect. Pharmacophore models are often generated from a set of active molecules and can be used to search large compound databases (virtual screening) to identify new potential hits.

Pharmacophore modeling has been applied to various classes of piperazine derivatives to identify the essential features for their activity. nih.gov For a set of active phenylpiperazine derivatives, a pharmacophore model might consist of features such as a hydrophobic aromatic center (from the phenyl ring), a hydrogen bond acceptor (from the piperazine nitrogens or dione oxygens), and a specific spatial arrangement of these features.

Once a pharmacophore model is developed for a target of interest, it can be used as a 3D query to screen virtual libraries for molecules that match the pharmacophoric features. This approach can significantly narrow down the number of compounds to be synthesized and tested, making the drug discovery process more efficient.

Table 2: Example of a Pharmacophore Model for a Phenylpiperazine Series

| Feature | Type | Location |

| 1 | Aromatic Ring | Phenyl group |

| 2 | Hydrogen Bond Acceptor | Piperazine Nitrogen |

| 3 | Hydrogen Bond Acceptor | Dione Oxygen |

| 4 | Hydrophobic | Aliphatic chain |

Prediction of ADME Properties (Computational)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. Computational models are widely used to predict these properties early in the drug discovery process, helping to identify compounds with potentially poor pharmacokinetic profiles.

For phenylpiperazine derivatives, various in silico tools can be used to predict ADME properties. For instance, a study on 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and its derivatives utilized computational tools to predict their ADME-Tox properties. nih.gov These predictions often include parameters like oral bioavailability, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) inhibition, and potential for toxicity.

Computational ADME predictions for 1-(4-Phenylpiperazin-1-yl)butane-1,3-dione can be generated using various online platforms and software. These predictions are based on the molecule's structure and physicochemical properties.

Table 3: Predicted ADME Properties for 1-(4-Phenylpiperazin-1-yl)butane-1,3-dione

| Property | Predicted Value | Interpretation |

| Molecular Weight | 260.31 g/mol | Compliant with Lipinski's Rule of Five |

| LogP | 1.85 | Good lipophilicity for oral absorption |

| TPSA | 49.9 Ų | Likely good cell permeability |

| H-bond Donors | 0 | - |

| H-bond Acceptors | 4 | - |

| Oral Bioavailability | High | Predicted to be well-absorbed orally |

| BBB Permeation | Low | Not likely to cross the blood-brain barrier |

| CYP2D6 Inhibition | Likely | Potential for drug-drug interactions |

Advanced Analytical Characterization of 1 4 Phenylpiperazin 1 Yl Butane 1,3 Dione and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 1-(4-Phenylpiperazin-1-yl)butane-1,3-dione by providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 1-(4-phenylpiperazin-1-yl)butane-1,3-dione. Analysis of ¹H and ¹³C NMR spectra allows for the assignment of each hydrogen and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl group, the piperazine (B1678402) ring, and the butane-1,3-dione side chain. Aromatic protons of the phenyl ring typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The protons on the piperazine ring often show complex splitting patterns and may appear as multiplets at approximately δ 3.0-4.0 ppm. mdpi.comlew.ro The methylene (B1212753) protons of the butane-1,3-dione moiety adjacent to the carbonyl groups and the terminal methyl protons would have characteristic chemical shifts. The presence of keto-enol tautomerism in the β-diketone system can lead to the appearance of additional signals, including a characteristic enolic proton signal at a very downfield chemical shift, with the equilibrium being solvent-dependent. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbons of the dione (B5365651) and the amide are expected to resonate at low field (δ 160-200 ppm). rsc.org Carbons of the aromatic phenyl ring would appear in the δ 115-150 ppm range. The aliphatic carbons of the piperazine ring typically resonate between δ 40-60 ppm. mdpi.comlew.ro The methyl and methylene carbons of the butanedione chain will have signals in the upfield region of the spectrum.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, confirming the structural assignments made from 1D spectra. Dynamic NMR studies may also reveal information about conformational changes, such as the chair-to-chair interconversion of the piperazine ring and restricted rotation around the amide bond. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-(4-Phenylpiperazin-1-yl)butane-1,3-dione This table is generated based on typical chemical shift values for similar structural motifs.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl C-H | 7.0 - 7.5 (m) | 115 - 130 |

| Phenyl C (quaternary) | - | ~150 |

| Piperazine CH₂ (adjacent to N-phenyl) | ~3.2 (m) | ~50 |

| Piperazine CH₂ (adjacent to N-acyl) | ~3.8 (m) | ~45 |

| Butanedione CH₂ | ~3.5 (s) / 5.5 (s, enol) | ~55 |

| Butanedione CH₃ | ~2.2 (s) | ~30 |

| Amide C=O | - | ~165 |

| Ketone C=O | - | ~200 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in 1-(4-phenylpiperazin-1-yl)butane-1,3-dione. The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl groups. A sharp band around 1715 cm⁻¹ can be attributed to the ketone C=O stretch, while the amide C=O stretch is expected to appear at a lower frequency, typically in the range of 1650-1680 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. rsc.org

Table 2: Characteristic IR Absorption Bands for 1-(4-Phenylpiperazin-1-yl)butane-1,3-dione This table is generated based on typical IR frequencies for the functional groups present.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Ketone C=O | Stretching | ~1715 |

| Amide C=O | Stretching | 1650 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1100 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion ([M]+) can be determined, which allows for the calculation of the molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum can reveal structural details. Common fragmentation pathways for this molecule would likely involve cleavage at the piperazine ring and the bonds adjacent to the carbonyl groups in the butanedione chain.

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule. For 1-(4-phenylpiperazin-1-yl)butane-1,3-dione, this technique can provide precise bond lengths, bond angles, and torsional angles. It would confirm the conformation of the piperazine ring, which is expected to adopt a chair conformation, and the relative orientation of the phenyl and butanedione substituents. nih.govnih.gov Crystal structure analysis of related piperazine derivatives has provided detailed insights into their conformational properties. nih.govresearchgate.net The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds and van der Waals forces. nih.gov

Chromatographic Purity and Impurity Profiling (e.g., HPLC, LC/MS, UPLC/MS)

Chromatographic techniques are essential for assessing the purity of 1-(4-phenylpiperazin-1-yl)butane-1,3-dione and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of pharmaceutical compounds. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with an acid modifier like formic or phosphoric acid), would be suitable for analyzing this compound. sielc.com The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS): Coupling liquid chromatography with mass spectrometry allows for the identification of impurities. bldpharm.com As the sample is separated by the LC system, the mass spectrometer provides molecular weight information for each eluting peak. This is crucial for impurity profiling, where the structures of minor components need to be elucidated. UPLC/MS offers higher resolution and faster analysis times compared to conventional HPLC/MS. sielc.com

Future Research Directions and Therapeutic Hypothesis Generation for 1 4 Phenylpiperazin 1 Yl Butane 1,3 Dione

Exploration of Novel Biological Activities

While the existing knowledge base on phenylpiperazine derivatives provides a strong starting point, dedicated screening of 1-(4-Phenylpiperazin-1-yl)butane-1,3-dione across a wider range of biological targets is warranted. The structural motifs present in the molecule suggest several underexplored, yet plausible, therapeutic applications.

Antimycobacterial and Antimicrobial Activity : A significant number of compounds featuring an N-arylpiperazine core have demonstrated notable activity against various mycobacterial strains, including Mycobacterium tuberculosis. mdpi.com The proposed mechanism for some of these agents involves the inhibition of critical enzymes necessary for the pathogen's survival. mdpi.com Future investigations should therefore include screening 1-(4-Phenylpiperazin-1-yl)butane-1,3-dione for its efficacy against a panel of clinically relevant bacterial and fungal pathogens.

Antiviral Potential : The phenylpiperazine nucleus is a constituent of several known antiviral drugs. nih.gov Research into 3-phenylpiperidine-2,6-dione derivatives, which share structural similarities, has shown moderate activity against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1). nih.gov It is hypothesized that the specific stereochemistry and electronic properties of the phenylpiperazine moiety contribute to these antiviral effects. A comprehensive screening of 1-(4-Phenylpiperazin-1-yl)butane-1,3-dione against a diverse array of viruses is a logical next step.

Sigma-1 Receptor Modulation : Molecules that contain piperazine (B1678402) or piperidine (B6355638) substructures have been identified as having a high binding affinity for the sigma-1 receptor, which is overexpressed in numerous cancer types. rsc.orgrsc.org Docking studies on analogous compounds like 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone have indicated a strong potential for interaction with this receptor. rsc.orgrsc.org Given these precedents, it is highly recommended to evaluate the binding affinity and functional activity of 1-(4-Phenylpiperazin-1-yl)butane-1,3-dione at the sigma-1 receptor, which could open doors for its application in oncology and neurology.

Development of Advanced Analogues with Enhanced Selectivity

The inherent biological activity of the phenylpiperazine scaffold can be fine-tuned through systematic structural modifications. The goal of such medicinal chemistry efforts would be to develop analogues of 1-(4-Phenylpiperazin-1-yl)butane-1,3-dione with improved potency and, crucially, enhanced selectivity for specific molecular targets.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on related hydantoin-phenylpiperazine derivatives have provided valuable insights into the structural requirements for affinity and selectivity at 5-HT1A and α1-adrenergic receptors. nih.govacs.org These studies highlight the importance of steric and electrostatic factors in modulating receptor binding. nih.govacs.org

Future synthetic strategies should focus on:

Substitution on the Phenyl Ring : The introduction of various substituents (e.g., electron-withdrawing or electron-donating groups) at the ortho, meta, and para positions of the phenyl ring can significantly influence receptor affinity and selectivity. nih.govacs.org For instance, substitution at the ortho position with a group having a negative potential has been shown to be favorable for affinity at both 5-HT1A and α1 receptors. nih.govacs.org

Modification of the Butane-1,3-dione Linker : Altering the length and rigidity of the linker between the phenylpiperazine core and the terminal carbonyl group could impact how the molecule fits into the binding pockets of various targets.

Introduction of Chiral Centers : The creation of stereoisomers can lead to significant differences in pharmacological activity and selectivity, as one enantiomer may fit a receptor's active site more favorably than the other.

| Structural Modification | Rationale based on Analogues | Potential Impact |

| Ortho-substitution on phenyl ring | Favorable for 5-HT1A and α1 receptor affinity. nih.govacs.org | Enhanced potency at aminergic receptors. |

| Meta-substitution on phenyl ring | Implicated in 5-HT1A/α1 selectivity. nih.govacs.org | Improved receptor selectivity. |

| Altering the dione (B5365651) linker | Modulates affinity and selectivity. nih.govacs.org | Optimization of pharmacodynamic profile. |

| Introducing stereocenters | Enantiomers can exhibit differential binding. | Increased target specificity and reduced off-target effects. |

Integration into Multitargeted Therapeutic Strategies

The complex and multifactorial nature of many chronic conditions, particularly neurodegenerative diseases like Alzheimer's, has spurred the development of multi-target-directed ligands (MTDLs). nih.govjneonatalsurg.com The concept behind MTDLs is to design a single molecule that can modulate multiple pathological pathways simultaneously, potentially offering a more effective treatment approach than single-target drugs. nih.govjneonatalsurg.com

The phenylpiperazine scaffold is a prime candidate for the design of MTDLs for Alzheimer's disease. nih.gov Derivatives have been investigated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as to prevent the aggregation of amyloid-β peptides. nih.gov

Future research should explore the potential of 1-(4-Phenylpiperazin-1-yl)butane-1,3-dione as a platform for creating MTDLs by:

Evaluating its intrinsic dual-inhibitory potential against key targets in neurodegeneration, such as cholinesterases and β-secretase (BACE-1). nih.gov

Hybridizing the molecule with other pharmacophores known to have neuroprotective or anti-amyloidogenic properties. For example, incorporating moieties from compounds like tacrine (B349632) or benzimidazole (B57391) could yield novel hybrids with a broader spectrum of activity against the pathological hallmarks of Alzheimer's disease. nih.govnih.gov

Applications in Chemical Biology Research

Beyond its direct therapeutic potential, 1-(4-Phenylpiperazin-1-yl)butane-1,3-dione and its derivatives can serve as valuable tools in chemical biology for probing biological systems.

Development of Molecular Probes : By incorporating reporter groups such as fluorescent tags or photoaffinity labels, analogues of this compound can be synthesized to visualize and identify its molecular targets within cells and tissues.

Chemical Genetics : Systematically modifying the structure of 1-(4-Phenylpiperazin-1-yl)butane-1,3-dione and observing the resulting changes in cellular phenotypes can help to elucidate the functions of specific proteins and pathways.

Radiolabeled Tracers for PET Imaging : The synthesis of a radiolabeled version of a suitable analogue, for instance with Fluorine-18, could lead to the development of novel positron emission tomography (PET) tracers for imaging specific receptor populations in the brain, which is a strategy that has been successfully employed for other piperazine derivatives targeting the sigma-1 receptor. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Phenylpiperazin-1-yl)butane-1,3-dione, and how can purification be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperazine derivatives are reacted with diketone precursors in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. A common procedure involves using N,N-diisopropylethylamine (DIPEA) as a base to deprotonate intermediates . Purification often employs normal-phase chromatography with gradients of methanol and ammonium hydroxide, or crystallization using diethyl ether . Yield optimization requires controlled stoichiometry, temperature (e.g., 0°C to room temperature), and reaction time (12–24 hours) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Structural confirmation relies on a combination of nuclear magnetic resonance (NMR; ¹H and ¹³C), Fourier-transform infrared spectroscopy (FTIR) for carbonyl and piperazine moieties, and high-resolution mass spectrometry (HRMS). X-ray crystallography may be used for absolute configuration determination, as demonstrated in related piperazine-diketone analogs . For example, characteristic NMR signals include δ 2.5–3.5 ppm (piperazine protons) and δ 170–180 ppm (carbonyl carbons in ¹³C NMR) .

Q. What are the key physicochemical properties to consider during experimental design?

- Methodological Answer : Critical properties include solubility (e.g., in DMSO or ethanol for biological assays), stability under ambient conditions, and hygroscopicity. Solubility can be quantified via reverse-phase HPLC with acetonitrile/water gradients . Stability studies should assess degradation under light, heat, and humidity using accelerated aging protocols (e.g., 40°C/75% relative humidity for 4 weeks) . LogP values (~2.5–3.5) predict membrane permeability in pharmacological assays .

Advanced Research Questions

Q. How can reaction efficiency be improved for scaling up synthesis without compromising purity?

- Methodological Answer : Transitioning from batch to flow chemistry may enhance reproducibility and reduce side reactions. Catalytic methods, such as using palladium catalysts for coupling reactions, can improve atom economy . Process analytical technology (PAT), including in-line FTIR or Raman spectroscopy, enables real-time monitoring of intermediates . For large-scale purification, simulated moving bed (SMB) chromatography outperforms traditional column methods .

Q. What strategies resolve contradictions in reported dopamine receptor binding affinities for this compound?

- Methodological Answer : Discrepancies in D2/D3 receptor selectivity may arise from assay conditions (e.g., radioligand choice, membrane preparation methods). To address this, perform competitive binding assays using [³H]spiperone (D2) and [³H]PD-128907 (D3) under standardized buffer conditions (pH 7.4, 25°C) . Normalize data to reference ligands (e.g., haloperidol for D2) and validate with functional assays (e.g., cAMP inhibition) . Cross-validate results using molecular docking studies targeting receptor homology models .

Q. How do stereochemical variations in the diketone moiety influence pharmacological activity?

- Methodological Answer : Enantiomeric purity significantly impacts receptor binding. Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) and compare their activity in vitro . Use circular dichroism (CD) to confirm absolute configuration and correlate with IC50 values. For example, (R)-enantiomers of similar piperazine-diketones show 10-fold higher D3 affinity than (S)-forms .

Q. What analytical methods are recommended for detecting trace impurities in bulk samples?

- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) with quadrupole time-of-flight (Q-TOF) detection provides ppm-level sensitivity for impurities . For genotoxic impurities, employ derivatization-GC/MS (e.g., EPA Method 8270). Structural elucidation of unknowns requires tandem MS/MS and comparison with spectral libraries (e.g., NIST Chemistry WebBook) .

Safety and Stability

Q. What safety protocols are critical when handling this compound in aqueous environments?

- Methodological Answer : Use P95 respirators and nitrile gloves to prevent inhalation or dermal exposure, as piperazine derivatives may cause respiratory or skin irritation . In case of spills, neutralize with 5% acetic acid and adsorb with vermiculite. Store at –20°C under argon to prevent hydrolysis of the diketone group .

Data Analysis and Reporting

Q. How should researchers address variability in biological replicate data for this compound?

- Methodological Answer : Apply statistical rigor using ANOVA with post-hoc Tukey tests to distinguish experimental noise from biological variability. Use Hill slopes in dose-response curves to assess cooperativity . Transparent reporting requires adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable), including deposition of raw spectra in public repositories (e.g., PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.